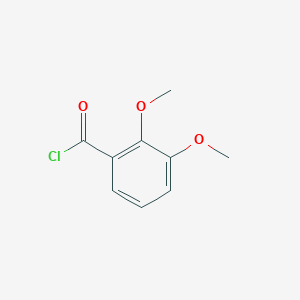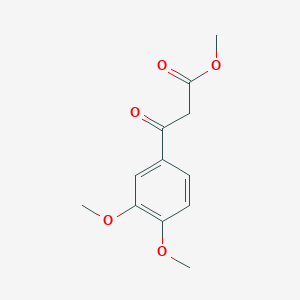
2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid: is an organic compound that features both an aniline derivative and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxy group and the thiophene ring can impart unique chemical properties, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with a suitable acylating agent to form the corresponding acylated aniline derivative.
Introduction of the Thiophene Ring: The acylated aniline derivative is then subjected to a reaction with a thiophene derivative, often through a coupling reaction facilitated by a catalyst such as palladium.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or sulfoxides, while substitution reactions could introduce halogens or alkyl groups into the aromatic rings.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Industry: Its unique chemical properties might make it useful in the development of new materials, such as polymers or electronic components.
作用机制
The mechanism by which 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring could play crucial roles in binding to these targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-(4-Methoxyanilino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(4-Methoxyanilino)-2-(2-furyl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-Methoxyanilino)-2-(2-pyridyl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid imparts unique electronic properties compared to its analogs with phenyl, furan, or pyridine rings. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct and valuable compound for research and application.
属性
IUPAC Name |
2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPIJKTTXHAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374870 |
Source


|
| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199461-24-0 |
Source


|
| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














